molecular formula C7H4ClIO2 B049390 2-Chloro-5-iodobenzoic acid CAS No. 19094-56-5

2-Chloro-5-iodobenzoic acid

Cat. No. B049390
CAS RN: 19094-56-5
M. Wt: 282.46 g/mol
InChI Key: GEBYSTBEDVQOTK-UHFFFAOYSA-N
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Patent
US07772191B2

Procedure details

To a solution of 48.94 g 2-chloro-5-iodo-benzoic acid in 180 mL of fluorobenzene and 0.3 mL of N,N-dimethylformamide is added 16.2 mL of oxalyl chloride at 0 to 10° C. The solution is stirred at about 20° C. for 2 hours. The excess amount of oxalyl chloride is evaporated. The residue is diluted in 166 mL of fluorobenzene and 25.93 g of aluminum chloride is added at 0° C. in five portions. The solution is stirred at 75° C. for 1.5 hours and quenched with 300 mL of water at 0 to 25° C. The product is extracted in 300 mL of isopropylacetate and washed with two times of 200 mL brine (3 weight-%). The residue water and solvent is removed upon evaporation.
Quantity
48.94 g
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(Cl)(=O)C(Cl)=O.[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([C:22]1[CH:23]=[CH:24][C:19]([F:18])=[CH:20][CH:21]=1)=[O:6]

Inputs

Step One
Name
Quantity
48.94 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
16.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
180 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at about 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess amount of oxalyl chloride is evaporated
ADDITION
Type
ADDITION
Details
The residue is diluted in 166 mL of fluorobenzene
ADDITION
Type
ADDITION
Details
25.93 g of aluminum chloride is added at 0° C. in five portions
STIRRING
Type
STIRRING
Details
The solution is stirred at 75° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched with 300 mL of water at 0 to 25° C
EXTRACTION
Type
EXTRACTION
Details
The product is extracted in 300 mL of isopropylacetate
WASH
Type
WASH
Details
washed with two times of 200 mL brine (3 weight-%)
CUSTOM
Type
CUSTOM
Details
The residue water and solvent is removed upon evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.